molecular formula C22H17N7OS B2734109 (E)-2-amino-1-((pyridin-3-ylmethylene)amino)-N-(thiophen-2-ylmethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide CAS No. 841206-75-5

(E)-2-amino-1-((pyridin-3-ylmethylene)amino)-N-(thiophen-2-ylmethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide

Cat. No. B2734109
CAS RN: 841206-75-5
M. Wt: 427.49
InChI Key: IGMYNQSKTQUAFD-RPPGKUMJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-2-amino-1-((pyridin-3-ylmethylene)amino)-N-(thiophen-2-ylmethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide is a useful research compound. Its molecular formula is C22H17N7OS and its molecular weight is 427.49. The purity is usually 95%.
BenchChem offers high-quality (E)-2-amino-1-((pyridin-3-ylmethylene)amino)-N-(thiophen-2-ylmethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-2-amino-1-((pyridin-3-ylmethylene)amino)-N-(thiophen-2-ylmethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Coordination Chemistry and Metal Complexes

The compound’s unique structure, with both pyridine and thiophene moieties, allows it to form coordination complexes with transition metal ions. For instance, FeII, CoII, and NiII complexes based on a similar ligand have been synthesized and characterized . These complexes exhibit interesting properties, such as single-molecule magnetism and electrocatalytic activity. Researchers can explore further metal-ligand interactions and design novel complexes for various applications.

Catalysis

The compound’s π-conjugated system and functional groups make it a potential catalyst. For example, multi-component tether catalysis can lead to the synthesis of highly functionalized 4-(pyridin-2-ylmethyl)-2-amino-pyrroles via cascade reactions accompanied by decarboxylation . Investigating its catalytic activity in other reactions could yield valuable insights for organic synthesis.

Adsorption and Environmental Remediation

Functionalized materials play a crucial role in adsorption processes. Modified activated carbon, incorporating (1E,2E)-1,2-bis(pyridin-4-ylmethylene)hydrazine or (1E,2E)-1,2-bis(pyridin-3-ylmethylene)hydrazine, could efficiently adsorb pollutants like Europhtal . Researchers can explore its potential in water purification and environmental remediation.

properties

IUPAC Name

2-amino-1-[(E)-pyridin-3-ylmethylideneamino]-N-(thiophen-2-ylmethyl)pyrrolo[3,2-b]quinoxaline-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17N7OS/c23-20-18(22(30)25-13-15-6-4-10-31-15)19-21(28-17-8-2-1-7-16(17)27-19)29(20)26-12-14-5-3-9-24-11-14/h1-12H,13,23H2,(H,25,30)/b26-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGMYNQSKTQUAFD-RPPGKUMJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C3C(=C(N(C3=N2)N=CC4=CN=CC=C4)N)C(=O)NCC5=CC=CS5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)N=C3C(=C(N(C3=N2)/N=C/C4=CN=CC=C4)N)C(=O)NCC5=CC=CS5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17N7OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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